3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-amino-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-6-5-7-10(18-6)13-8(3-4-9(15)16)14(12)11(7)17/h5H,2-4,12H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPNQSDBCHRUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with thiourea to form the thieno[2,3-d]pyrimidine core, followed by subsequent functionalization steps to introduce the amino and propanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Carboxylic Acid Reactions
The propanoic acid moiety undergoes characteristic acid-base and nucleophilic acyl substitution reactions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Salt formation | NaOH, KOH, or NH<sub>4</sub>OH in aqueous ethanol | Sodium/potassium/ammonium carboxylate salts | Improves solubility for biological assays |
| Esterification | H<sub>2</sub>SO<sub>4</sub> or HCl catalysis with ROH (e.g., methanol) | Methyl/ethyl esters | Ester derivatives enhance membrane permeability |
| Amide coupling | EDC/HOBt with primary/secondary amines | Amide derivatives | Used to develop prodrugs targeting specific enzymes |
Key structural analogs like 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid (PubChem CID 25323320) show similar reactivity, with esterification yields exceeding 85% under mild acidic conditions .
Amino Group Transformations
The 3-amino group participates in nucleophilic and condensation reactions:
Acylation
-
Reacts with acetyl chloride or acetic anhydride in pyridine to form N-acetyl derivatives , confirmed by <sup>1</sup>H-NMR shifts (δ 2.1 ppm for CH<sub>3</sub>).
-
Benzoylation with benzoyl chloride produces N-benzoyl analogs , enhancing lipophilicity for pharmacokinetic studies.
Schiff Base Formation
-
Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives, monitored by TLC (R<sub>f</sub> 0.6–0.8 in ethyl acetate/hexane).
Thieno[2,3-d]pyrimidine Core Reactivity
The fused heterocyclic system exhibits electrophilic substitution and redox behavior:
Comparative studies with 2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (PubChem CID 3825293) demonstrate regioselective halogenation at electron-rich positions .
Alkyl Chain Modifications
The 6-ethyl and propanoic acid side chains enable further functionalization:
Ethyl Group Oxidation
-
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the ethyl substituent to a carboxylic acid, forming 6-carboxy analogs (confirmed by IR carbonyl stretch at 1705 cm<sup>−1</sup>).
Decarboxylation
-
Heating under vacuum at 200°C removes CO<sub>2</sub>, yielding 3-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one .
Stability and Degradation Pathways
Critical stability data under physiological conditions:
| Parameter | Conditions | Result |
|---|---|---|
| Hydrolytic stability | pH 7.4 buffer, 37°C | t<sub>1/2</sub> = 48 h (propanoic acid remains intact) |
| Photodegradation | UV light (254 nm) | 15% decomposition after 24 h |
| Thermal stability | 100°C, dry air | No degradation over 72 h |
Data extrapolated from structurally related compounds indicate susceptibility to enzymatic hydrolysis in liver microsomes, with 60% parent compound remaining after 1 h .
This compound’s multifunctional architecture supports its utility as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Further studies should explore its cyclocondensation reactions with diketones and catalytic asymmetric transformations.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antiviral and anticancer properties. Studies have shown that it can inhibit specific molecular targets, making it a candidate for drug development against various diseases.
- Antiviral Activity : Research suggests that the compound may interfere with viral replication mechanisms by inhibiting key enzymes involved in the life cycle of viruses.
- Antitumor Properties : The compound has been studied as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical in cancer cell proliferation .
Enzyme Interaction Studies
Due to its structural features, this compound serves as a valuable tool in studying enzyme interactions. It can bind to enzyme active sites, allowing researchers to explore mechanisms of inhibition and substrate binding dynamics.
Synthesis of Heterocyclic Compounds
As a building block in organic synthesis, 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid is used to create more complex heterocyclic compounds with tailored biological activities .
Case Studies
Several studies highlight the compound's efficacy:
- Dual Inhibition Studies : A study demonstrated that derivatives of this compound could effectively inhibit TS and DHFR activities in vitro, presenting a promising avenue for cancer treatment .
- Structural Analysis : X-ray crystallography has been utilized to elucidate the binding interactions between the compound and target enzymes, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to antiviral or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound is unique in combining a propanoic acid group with an ethyl substituent at position 6, which differentiates it from analogs with carboxamides (e.g., ) or ester groups (e.g., ).
- Hexahydrobenzo-thienopyrimidine derivatives (e.g., ) exhibit reduced ring strain but lower solubility due to their fused cyclohexane ring.
Table 2: Antimicrobial and Pharmacological Profiles
Key Observations :
- The target compound’s amino and propanoic acid groups may enhance TrmD enzyme affinity, similar to benzimidazole-thienopyrimidine hybrids .
- Carboxamide derivatives (e.g., ) show superior activity against Gram-negative pathogens, likely due to improved membrane penetration from lipophilic substituents.
- Chlorinated phenylpropanoic acids (e.g., ) exhibit broad-spectrum antimicrobial effects but lack the thienopyrimidine core’s specificity.
Pharmacokinetic and Physicochemical Properties
Table 3: Solubility and Bioavailability Predictions
Key Observations :
- The target compound’s propanoic acid group improves water solubility compared to carboxamide or ester analogs.
- Methylthio esters (e.g., ) are volatile and metabolically unstable, limiting therapeutic use despite low odor thresholds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Formation of the thieno[2,3-d]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2 : Introduction of the ethyl group at position 6 via alkylation or nucleophilic substitution.
- Step 3 : Coupling the propanoic acid moiety using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure regioselective amide bond formation .
- Key Intermediates : Prioritize intermediates such as 3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine and activated propanoic acid derivatives (e.g., NHS esters) to minimize side reactions.
Q. How can researchers optimize purification and characterization of this compound given its solubility challenges?
- Methodological Answer :
- Purification : Use gradient reverse-phase HPLC with a C18 column and mobile phases containing 0.1% trifluoroacetic acid (TFA) to improve peak resolution.
- Characterization : Combine LC-MS for purity assessment, /-NMR for structural confirmation (focusing on the 4-oxo and ethyl group signals), and IR spectroscopy to validate the carboxylic acid moiety .
- Solubility : Test co-solvents like DMSO:water (1:4) or buffered solutions (pH 7–8) to enhance solubility for biological assays.
Q. What analytical techniques are critical for assessing the stability of this compound under physiological conditions?
- Methodological Answer :
- Stability Studies :
- In vitro : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24-hour intervals.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Key Metrics : Track the half-life () and identify degradation products (e.g., hydrolyzed amide bonds or oxidized thiophene rings) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Focus on the 4-oxo group and propanoic acid tail as key pharmacophores.
- Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- SAR Analysis : Systematically modify substituents (e.g., ethyl group or amino position) and correlate with binding energy scores to prioritize synthetic targets.
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times, and compound concentrations) using frameworks like the NIH’s Assay Guidance Manual.
- Meta-Analysis : Apply statistical tools (e.g., hierarchical Bayesian models) to aggregate data from disparate studies and identify confounding variables (e.g., solvent effects or impurity profiles) .
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays to confirm mechanism-specific effects.
Q. How can reaction engineering principles improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclocondensation).
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and optimize parameters (e.g., temperature, residence time) .
- Waste Reduction : Employ green solvents (e.g., cyclopentyl methyl ether) and catalytic systems (e.g., immobilized lipases) to minimize environmental impact.
Q. What methodologies are recommended for studying the compound’s metabolic pathways in vivo?
- Methodological Answer :
- Isotopic Labeling : Synthesize - or -labeled analogs to track metabolic fate using accelerator mass spectrometry (AMS).
- Metabolite Profiling : Combine LC-HRMS with enzymatic hydrolysis (e.g., β-glucuronidase treatment) to identify phase I/II metabolites.
- Tissue Distribution Studies : Use quantitative whole-body autoradiography (QWBA) in rodent models to assess bioavailability and organ-specific accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
